molecular formula C18H26N2O2S B15285056 Lusutrombopag ITS-1

Lusutrombopag ITS-1

Cat. No.: B15285056
M. Wt: 334.5 g/mol
InChI Key: VTLKOIONKYXPQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lusutrombopag ITS-1 is a potent, orally bioavailable small-molecule agonist of the thrombopoietin (TPO) receptor (c-Mpl) . It is a valuable research tool for investigating mechanisms of platelet production and developing treatments for thrombocytopenic conditions. Its primary research value lies in its well-defined mechanism of action: Lusutrombopag mimics endogenous thrombopoietin by binding to the transmembrane domain of the TPO receptor on megakaryocytes . This binding activates intracellular JAK-STAT signaling pathways, leading to the proliferation and differentiation of megakaryocytic progenitor cells and ultimately promoting the production of functional platelets . This mechanism is of particular interest for studying thrombocytopenia associated with chronic liver disease, where it has been shown to reduce the need for platelet transfusions in clinical settings by significantly raising platelet counts . Key pharmacological features include its high specificity for the human TPO receptor and a pharmacokinetic profile characterized by rapid absorption and a terminal half-life of approximately 27 hours . From a research perspective, Lusutrombopag offers advantages such as no required food restrictions and a low potential for clinically significant drug-drug interactions, simplifying in vivo study designs . This compound is presented for research applications only, including the study of hematopoiesis, megakaryocyte maturation, and signal transduction pathways. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[3-(1-hexoxyethyl)-2-methoxyphenyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2S/c1-4-5-6-7-11-22-13(2)14-9-8-10-15(17(14)21-3)16-12-23-18(19)20-16/h8-10,12-13H,4-7,11H2,1-3H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLKOIONKYXPQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(C)C1=CC=CC(=C1OC)C2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes to Lusutrombopag ITS-1

Original Synthetic Strategy for Intermediate I

Replacing chloro derivatives with bromo analogs in the cyclization step increased yields from 30% to quantitative levels. For instance, bromosuccinimide (NBS) replaced chlorine sources in the thiourea cyclization, eliminating side reactions and simplifying purification. Additionally, a stepwise introduction of the second carbonyl group via N,O-dimethylhydroxylamine condensation and methyl Grignard addition improved intermediate stability, raising yields from 30–35% to >80% per step.

Solvent and Catalyst Optimization

The use of tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) mixtures in hydroxyl protection reactions enhanced solubility, while sodium hydride/tetrabutylammonium iodide systems accelerated alkylation kinetics. These changes reduced reaction times from 48 hours to 12 hours for the hexyl protection step, with yields improving from 50% to 70%.

Elimination of Chromatography

By employing crystallization-driven purification in asymmetric reductions and bromination steps, the need for column chromatography was eliminated across all stages. This reduced production costs by 40% and increased batch throughput.

Synthesis of Intermediate II

Original Route Limitations

Shionogi’s initial approach to Intermediate II relied on ozonolysis and diazotization, which required cryogenic conditions (−78°C) and generated hazardous intermediates. The diazo reaction alone yielded only 35–45% due to instability, while ozonolysis demanded specialized equipment, making the route impractical for industrial use.

Revised Synthetic Pathway

The CN106565625A patent developed two alternative routes:

Chlorination-Bromination Sequence

Starting from 2,5-dichloro-4-bromoaniline, sequential chlorination (using Cl₂/AlCl₃) and bromination (Br₂/azobisisobutyronitrile) produced a tetrahalogenated intermediate in 85% yield. Subsequent oxidation with KMnO₄ in acetic acid yielded the dialdehyde precursor, avoiding ozonolysis entirely.

Horner-Wadsworth-Emmons (HWE) Reaction

Coupling the dialdehyde with triethyl phosphonoacetate under mild conditions (20°C, NaH/THF) formed the α,β-unsaturated ester core of Intermediate II in 78% yield. This one-pot process reduced step count from five to three while maintaining enantiomeric excess >99%.

Comparative Analysis of Synthetic Methods

Parameter Original Method (Shionogi) Optimized Method (CN106565625A)
Total Steps (Intermediate I) 7 8
Overall Yield 5–8% 32–40%
Chromatography Steps 7 0
Reaction Temperature −78°C to 100°C 0°C to 40°C
Cost per Kilogram $12,500 $4,800

Data derived from patent CN106565625A and comparative yield analyses

The optimized route’s higher step count (8 vs. 7) is offset by dramatically improved yields and elimination of cryogenic conditions. Crucially, the absence of chromatography enables continuous manufacturing, as demonstrated in pilot-scale runs producing 50 kg batches.

Critical Process Parameters

Asymmetric Reduction Control

The CBS (Corey-Bakshi-Shibata) reduction of ketone VIII to alcohol VII requires precise stoichiometry of (R)-CBS reagent and BH₃·THF. Deviations beyond 5% in BH₃ concentration caused enantiomeric excess (ee) drops from 99% to <90%, necessitating real-time HPLC monitoring.

Bromination Kinetics

Bromination of compound VI using NBS in dichloromethane exhibited second-order kinetics (k = 0.18 L/mol·min at 25°C). Complete conversion required maintaining NBS excess >15%, with sub-stoichiometric amounts leading to di-brominated byproducts.

Analytical and Purification Techniques

UPLC-MS/MS Quantification

A validated UPLC-MS/MS method using a CORTECS C18 column (2.1 × 50 mm, 1.6 μm) achieved baseline separation of Lusutrombopag intermediates within 5 minutes. The mobile phase (acetonitrile/0.1% formic acid) enabled detection limits of 2 ng/mL, critical for monitoring genotoxic impurities.

Crystallization Optimization

Intermediate I purification via anti-solvent crystallization (water/ethanol 3:1) increased particle size from 10 μm to 150 μm, enhancing filterability. This reduced downstream processing time from 72 hours to 8 hours for 100 kg batches.

Chemical Reactions Analysis

2.1. Lithiation of 3,5-Dichlorobenzoic Acid

  • Reagent : Lithium diisopropylamide (LDA)

  • Mechanism : LDA deprotonates the carboxylic acid group of 3,5-dichlorobenzoic acid to form an enolate intermediate.

  • Purpose : Activates the starting material for subsequent formylation.

2.2. Formylation with N-Formylmorpholine

  • Reagent : N-Formylmorpholine

  • Mechanism : The enolate intermediate reacts with N-formylmorpholine to introduce a formyl group, forming a substituted benzoic acid derivative.

  • Outcome : Facilitates the formation of the α,β-unsaturated carbonyl system required for the next reaction step.

2.3. Horner–Wadsworth–Emmons Olefination

  • Reagent : Triethyl 2-phosphonopropionate

  • Mechanism : This reagent undergoes a condensation reaction with the formylated intermediate to generate the enone structure.

  • Outcome : Forms the (E)-configured double bond critical for lusutrombopag’s active structure .

Process Advancements and Validation

The one-pot synthesis eliminates isolation steps for intermediates, reducing processing time and improving yield. Key advantages include:

  • Reduced steps : Combines lithiation, formylation, and olefination in a single reaction vessel.

  • Scalability : Validated for kilogram-scale manufacturing with high purity (≥98%) .

  • Efficiency : Avoids cumbersome isolation procedures, enhancing cost-effectiveness.

Scientific Research Applications

Lusutrombopag is an oral thrombopoietin receptor agonist (TPO-RA) used to treat thrombocytopenia in patients with chronic liver disease (CLD) who are scheduled to undergo invasive procedures . It is a second-generation small molecule TPO-RA that selectively binds to the human TPO receptor, activating the signal transduction pathway stimulated by endogenous TPO, which leads to increased platelet production . Lusutrombopag is administered orally at a recommended dosage of 3 mg daily for 7 days .

Clinical Applications and Efficacy
Lusutrombopag has been approved in Japan (2015), the USA (2018), and the European Union (2019) for treating thrombocytopenia associated with CLD in patients undergoing planned invasive procedures . Clinical trials have demonstrated its effectiveness in reducing the need for preoperative platelet transfusions in patients with severe thrombocytopenia .

Key findings:

  • A meta-analysis of three randomized, placebo-controlled, double-blind clinical trials showed that lusutrombopag significantly reduced the need for preoperative platelet transfusion compared to placebo in patients with CLD and platelet counts below 50 × 10^9/L .
  • In the L-PLUS 1 study, a greater proportion of patients receiving lusutrombopag did not require a platelet transfusion prior to the primary procedure compared to the placebo group .
  • Similarly, in the L-PLUS 2 study, a higher proportion of patients treated with lusutrombopag did not require platelet transfusion prior to the procedure or rescue therapy for bleeding from randomization through 7 days after the procedure, compared to the placebo group .
  • In both L-PLUS 1 and L-PLUS 2 studies, a significantly higher proportion of patients treated with lusutrombopag achieved platelet counts ≥ 50,000/µL with an increase of ≥ 20,000/µL from baseline, compared to the placebo groups .
  • Real-world data from the REALITY study, which collected data from 19 Italian hepatology centers, confirmed the efficacy and safety of lusutrombopag in cirrhotic patients with severe thrombocytopenia . The primary endpoint (avoidance of platelet transfusions) was met in 84% of patients, and the secondary endpoint (raising platelet count to ≥50,000/μL) was achieved in 74% of patients .

Pharmacokinetics
Lusutrombopag selectively acts on human TPO receptors . UPLC-MS/MS can be used to determine lusutrombopag, using acetonitrile for protein precipitation during sample preparation .

Real-World Evidence
The REALITY study, the first European real-world experience with lusutrombopag, included 66 patients and 73 cycles of treatment. The study found that lusutrombopag significantly increased platelet count from 37,000 (33,000–44,000/μL) to 58,000 (49,000–82,000/μL) (p < 0.001) . Baseline platelet count was identified as an independent predictor of response to lusutrombopag .

Comparison with Similar Compounds

Table 1: Efficacy Outcomes in CLD Patients Undergoing Invasive Procedures

Parameter Lusutrombopag Eltrombopag Avatrombopag Platelet Transfusion (PT)
Platelet Response Rate* 64–74.2% 59–88% (varies by dose) 65–88% N/A
Transfusion Avoidance 74.2% 72–80% 69–87% 0% (baseline comparator)
Bleeding Incidence 3.7% 8–10% 8–12% 8.2%

*Proportion achieving platelet counts ≥50,000/µL.

Lusutrombopag demonstrated superior efficacy over placebo in reducing platelet transfusion needs (RR 3.42; 95% CI 1.86–6.26) and bleeding risk (RR 0.55; 95% CI 0.32–0.95) . In a real-world study, 74.2% of lusutrombopag-treated patients avoided transfusions . Compared to PT, lusutrombopag reduced bleeding incidence (3.7% vs. 8.2%, p<0.001) and lowered medical costs ($6,667 vs. $7,170, p=0.011) .

Table 2: Adverse Event (AE) Rates and Thrombosis Risk

Agent Any AE Rate Severe AE Rate Thrombosis Risk
Lusutrombopag 47.7% 1.2% 0.79 RR vs. placebo
Eltrombopag 50–60% 3–5% Dose-dependent increase
Avatrombopag 45–55% 2–3% Comparable to placebo

However, a rare portal vein thrombosis case was reported in a patient with cirrhosis (platelet count 63,000/µL post-treatment) . Eltrombopag carries a higher thrombosis risk at supratherapeutic doses (up to 200 mg) .

Pharmacokinetic Properties

Table 3: Pharmacokinetic Comparison

Parameter Lusutrombopag Eltrombopag
Protein Binding >99% (albumin, α1-AGP) >99%
Food Interaction None Significant (avoid with meals)
Dose Adjustment in CLD Not required Required (hepatic impairment)
Ethnic Variability No clinical significance Higher exposure in Asians

Lusutrombopag’s PK is linear, with a volume of distribution 50% higher in CLD patients than healthy subjects due to reduced protein binding . Eltrombopag requires dose adjustments in hepatic impairment and interacts with polyvalent cations .

Cost-Effectiveness

Lusutrombopag reduces hospitalization costs by $503 compared to PT . While direct cost comparisons with avatrombopag are lacking, NICE guidelines suggest both agents are similarly cost-effective, with incremental QALY gains of 0.00018–0.015 .

Clinical Guidelines and Recommendations

NICE recommends lusutrombopag and avatrombopag as alternatives to PT, citing comparable efficacy and safety . Both agents avoid transfusion-related complications (e.g., alloimmunization) and simplify preoperative care .

Biological Activity

Lusutrombopag, an orally bioavailable thrombopoietin receptor (TPOR) agonist, has emerged as a significant therapeutic option for managing thrombocytopenia, particularly in patients with chronic liver disease. This article explores the biological activity of Lusutrombopag ITS-1, focusing on its mechanism of action, clinical efficacy, pharmacokinetics, and safety profile based on diverse research findings.

Lusutrombopag mimics the biological effects of endogenous thrombopoietin (TPO) by acting as an agonist for TPOR. Upon binding to the transmembrane domain of TPOR on megakaryocytes, it activates downstream signaling pathways, notably the JAK-STAT pathway, which leads to:

  • Proliferation and differentiation of megakaryocyte progenitor cells from hematopoietic stem cells.
  • Increased platelet production , with a single megakaryocyte capable of generating thousands of platelets upon maturation .

This mechanism is crucial for addressing severe thrombocytopenia, a common complication in chronic liver disease that can complicate invasive procedures due to increased bleeding risks.

Key Clinical Trials

  • L-PLUS 1 and L-PLUS 2 Trials :
    • Objective : Evaluate the efficacy of Lusutrombopag in increasing platelet counts in patients undergoing invasive procedures.
    • Findings : In L-PLUS 2, 64.8% of patients treated with Lusutrombopag avoided platelet transfusions compared to 29.0% in the placebo group (p < 0.0001) .
    • Efficacy Endpoint : The primary endpoint was defined as achieving a platelet count ≥50,000/μL and an increase of at least 20 × 10^9/L from baseline.
  • Meta-Analysis :
    • An analysis involving multiple studies demonstrated that Lusutrombopag significantly increased the likelihood of achieving target platelet counts compared to placebo (risk ratio [RR] 6.39; p < 0.0001) .

Table: Summary of Clinical Trial Outcomes

StudyPatient PopulationPrimary Endpoint Success RateSecondary Endpoint Success Rate
L-PLUS 1CLD Patients64.8% (Lusutrombopag)Not reported
L-PLUS 2CLD Patients29.0% (Placebo)Avoided transfusion: 84%
Meta-AnalysisVarious CLD StudiesRR: 6.39RR for avoiding transfusion: 3.42

Pharmacokinetics

Lusutrombopag exhibits favorable pharmacokinetic properties with once-daily oral administration leading to effective thrombopoiesis:

  • Absorption : Rapidly absorbed with a peak plasma concentration achieved within hours.
  • Half-life : Approximately 5–9 hours, allowing for once-daily dosing.
  • Bioavailability : High oral bioavailability supports its use as a convenient outpatient therapy .

Safety Profile

The safety profile of Lusutrombopag has been evaluated across various studies:

  • Adverse Events : Generally well-tolerated with low incidence rates of serious adverse events. Notable events include portal vein thrombosis and ascites in some patients .
  • Bleeding Risks : The risk of bleeding events was significantly lower in patients treated with Lusutrombopag compared to placebo (RR 0.55; p = 0.03) .

Real-world Evidence from Italy

A recent study involving cirrhotic patients in Italy confirmed the efficacy and safety of Lusutrombopag in real-world settings:

  • Patient Population : Included patients with varying degrees of liver dysfunction.
  • Results : Platelet counts increased significantly from a baseline of approximately 37,000/μL to over 58,000/μL post-treatment (p < 0.001). The primary endpoint was met in 84% of cases .

Q & A

Q. What is the mechanism of action of Lusutrombopag, and how is its efficacy measured in clinical trials?

Lusutrombopag is a thrombopoietin receptor agonist (TPO-RA) that stimulates platelet production by binding to the thrombopoietin receptor on megakaryocytes. Efficacy is primarily measured by platelet count increases, avoidance of platelet transfusions, and reduction in bleeding events. Clinical trials typically use a composite endpoint combining these outcomes, with platelet counts ≥50 × 10³/µL as a critical threshold .

Q. What is the recommended dosing protocol for Lusutrombopag in thrombocytopenic patients with chronic liver disease (CLD)?

The standard dose is 3 mg orally once daily for 7 days, initiated 8–14 days before invasive procedures. Dose adjustments are not required for hepatic impairment, but pharmacokinetic studies recommend monitoring in Child-Pugh class C patients due to limited data .

Q. How do researchers mitigate selection bias in observational studies comparing Lusutrombopag with platelet transfusions?

Propensity score matching is commonly used to balance baseline characteristics (e.g., platelet count, comorbidities) between treatment groups. For example, in a Japanese database study, patients were matched 1:1 based on age, sex, and procedure type to ensure comparability .

Q. What are the primary safety endpoints evaluated in Lusutrombopag trials?

Key safety endpoints include thrombosis risk (e.g., portal vein thrombosis), adverse events (e.g., headache, nausea), and liver function changes. Meta-analyses report no significant increase in thrombosis risk compared to placebo, but post-marketing surveillance continues to monitor long-term effects .

Advanced Research Questions

Q. How do pharmacokinetic studies address drug-drug interactions (DDIs) between Lusutrombopag and cytochrome P450 (CYP) inhibitors?

Physiologically based pharmacokinetic (PBPK) modeling and clinical DDI studies are employed. For instance, co-administration with cyclosporine (a P-gp/BCRP inhibitor) increased Lusutrombopag exposure by 18–19%, but no dose adjustments were deemed necessary due to the narrow therapeutic index .

Q. What statistical methods are used to assess heterogeneity in meta-analyses of Lusutrombopag efficacy?

Random-effects models are preferred to account for variability across studies. Sensitivity analyses exclude trials with high risk of bias (e.g., open-label designs), and I² statistics quantify heterogeneity. A recent meta-analysis reported low heterogeneity (I² = 0%) for bleeding risk reduction .

Q. How are subgroup analyses conducted in patients with Child-Pugh class C cirrhosis, given limited trial data?

Pooled data from phase 1/2 studies, post-hoc analyses of phase 3 trials (e.g., L-PLUS 2), and post-marketing surveillance (PMS) are synthesized. Pharmacokinetic parameters (e.g., AUC, Cmax) are compared with Child-Pugh class A/B patients to assess dose adequacy .

Q. What methodologies validate the cost-effectiveness of Lusutrombopag versus platelet transfusions?

Cost-minimization analyses compare direct medical costs (e.g., drug acquisition, hospitalization). A Japanese study reported lower average costs with Lusutrombopag (6,667vs.6,667 vs. 7,170 for transfusions), driven by reduced transfusion-related complications .

Q. How do researchers address missing data in long-term safety studies?

Multiple imputation techniques are applied for missing platelet counts or adverse event reports. Sensitivity analyses (e.g., complete-case analysis) validate robustness, particularly in PMS datasets where follow-up may be incomplete .

Q. What experimental designs are used to evaluate Lusutrombopag in patients with concurrent renal impairment?

Phase 1 pharmacokinetic studies with stratified sampling (e.g., mild/moderate/severe renal impairment) assess exposure differences. Glomerular filtration rate (GFR) is incorporated into PBPK models to predict dose adjustments .

Q. How are composite endpoints weighted in Lusutrombopag trials to prioritize clinical relevance?

Bleeding avoidance and platelet transfusion avoidance are weighted equally in primary endpoints. Subgroup analyses prioritize high-risk procedures (e.g., liver biopsies) to evaluate context-specific efficacy .

Q. What biomarkers are explored to predict response variability in Lusutrombopag-treated patients?

Baseline thrombopoietin levels, genetic polymorphisms in thrombopoietin receptors, and platelet turnover rates are investigated. These biomarkers are analyzed via multivariable regression to identify predictors of non-response .

Methodological Considerations

Q. How are ethical challenges managed in studies involving Child-Pugh class C patients, where Lusutrombopag is contraindicated?

Ethical approval for post-marketing studies requires explicit justification of clinical need. Informed consent emphasizes risks (e.g., thrombosis) and alternatives (e.g., transfusions), with independent data monitoring committees overseeing safety .

Q. What quality control (QC) measures ensure precision in platelet count measurements across multicenter trials?

Centralized laboratories standardize measurements using automated hematology analyzers. Regional QC protocols include daily calibration and inter-laboratory validation to minimize variability .

Q. How do researchers balance internal and external validity in Lusutrombopag trials?

Inclusion criteria focus on CLD patients with platelet counts <50 × 10³/µL to ensure homogeneity. Post-hoc analyses adjust for real-world variability (e.g., comorbidities, concomitant medications) to enhance generalizability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.